molecular formula C17H16N2O B12939899 1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole CAS No. 61292-55-5

1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole

Cat. No.: B12939899
CAS No.: 61292-55-5
M. Wt: 264.32 g/mol
InChI Key: DYMIQBSMXPAMEZ-UHFFFAOYSA-N
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Description

1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole is a substituted imidazole derivative characterized by a phenoxyphenyl moiety attached to the imidazole ring. The 4-methylphenyl group on the phenoxy substituent distinguishes it from other aryl-substituted imidazoles.

Properties

CAS No.

61292-55-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-[2-[(4-methylphenyl)methoxy]phenyl]imidazole

InChI

InChI=1S/C17H16N2O/c1-14-6-8-15(9-7-14)12-20-17-5-3-2-4-16(17)19-11-10-18-13-19/h2-11,13H,12H2,1H3

InChI Key

DYMIQBSMXPAMEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2N3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxyphenyl-1H-imidazole and 4-methylbenzyl chloride.

    Reaction: The 2-hydroxyphenyl-1H-imidazole is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazoles.

Scientific Research Applications

1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-((4-Methylbenzyl)oxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole and Analogues

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
This compound Imidazole 2-[(4-Methylphenyl)methoxy]phenyl Not explicitly reported; inferred SAR
9d (from ) Benzimidazole 4-Methylphenyl-thiazole-triazole acetamide Antifungal (docking studies)
SKF-96365 () Imidazole 3-(4-Methoxyphenyl)propoxy and 4-methoxyphenylethyl Calcium channel inhibition
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () Benzimidazole Benzyl and 4-methoxyphenyl Optical/electronic material applications
Econazole () Imidazole 2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl Antifungal
Croconazole () Imidazole 2-(3-Chlorobenzyloxy)phenylvinyl Antifungal (metabolites studied)

Key Observations :

  • Substituent Diversity: The target compound’s 4-methylphenoxy group contrasts with halogenated (e.g., chloro in econazole) or methoxy-substituted (e.g., SKF-96365) analogues, impacting lipophilicity and electronic properties.

Physicochemical Properties

  • Melting Points : Benzimidazole derivatives (e.g., 9d) exhibit higher melting points (e.g., 215–220°C) due to increased molecular rigidity , whereas imidazoles like SKF-96365 are often liquids or low-melting solids .
  • Solubility: The 4-methylphenoxy group may enhance lipid solubility compared to polar substituents (e.g., methoxy or nitro groups in ) .

Biological Activity

1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole is a complex organic compound with significant potential in biological applications. Its unique structure, characterized by an imidazole ring and a methoxy group attached to a phenyl moiety, suggests various biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Compound Overview

  • Molecular Formula : C17H16N2O
  • Molecular Weight : 264.32 g/mol
  • Structure : The compound features a five-membered imidazole ring, which is known for its diverse biological activity. The presence of the 4-methylbenzyl group enhances its binding affinity to specific molecular targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound shows the ability to inhibit specific enzymes, which can lead to therapeutic effects in various conditions.
  • Receptor Modulation : It can modulate receptor functions, impacting cellular signaling pathways crucial for maintaining homeostasis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it has potential antimicrobial and antifungal properties.
  • Anticancer Activity : The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines.

Anticancer Activity

A study investigated the effects of various imidazole derivatives on breast cancer cells (MDA-MB-231). The results indicated that compounds structurally related to this compound could induce apoptosis and enhance caspase-3 activity at concentrations as low as 10 μM. This suggests a promising avenue for developing new anticancer therapies based on imidazole derivatives .

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated significant inhibitory effects on key enzymes involved in cancer progression. For instance, it inhibited microtubule assembly at concentrations of 20 μM, indicating its potential role as a microtubule-destabilizing agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(2-Hydroxyphenyl)-1H-imidazoleLacks the 4-methylbenzyl groupSimpler structure; less specific interactions
1-(2-Methylphenyl)-1H-imidazoleContains a methyl group instead of the 4-methylbenzyl groupDifferent reactivity profile
1-(2-((4-Methylphenyl)oxy)phenyl)-1H-imidazoleSimilar structure but different substitution patternVariations in biological activity due to different substituents

The presence of the 4-methylbenzyl group in this compound enhances its binding affinity and specificity towards target receptors compared to other derivatives .

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